![molecular formula C21H21FN4OS B2406780 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide CAS No. 1105232-10-7](/img/structure/B2406780.png)
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
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Description
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H21FN4OS and its molecular weight is 396.48. The purity is usually 95%.
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Scientific Research Applications
Pyridazine Derivatives and HIV Inhibition
Pyridazine derivatives, closely related to the specified compound, have been studied for their potential as HIV inhibitors. Heinisch et al. (1996) synthesized a series of compounds structurally related to nevirapine, a known reverse transcriptase inhibitor, and evaluated their efficacy against HIV-1 (Heinisch et al., 1996).
Radiosynthesis for Imaging Stearoyl-CoA Desaturase-1
Silvers et al. (2016) developed radiotracers derived from pyridazine carboxamide for PET imaging of Stearoyl-CoA Desaturase-1, a key enzyme in cancer progression. This research could be relevant to the use of similar compounds in imaging applications (Silvers et al., 2016).
Development of 5-HT1A Receptor Agonists
Vacher et al. (1999) investigated derivatives of pyridinemethylamine, related to the specified compound, as selective agonists for the 5-HT1A receptor, showing potential in treating depression (Vacher et al., 1999).
Met Kinase Inhibitor Development
Schroeder et al. (2009) worked on N-substituted pyridine carboxamides as selective inhibitors of the Met kinase, indicating potential applications in cancer treatment (Schroeder et al., 2009).
Thiazole-Piperidine Hybrids for Tuberculosis
Jeankumar et al. (2013) synthesized thiazole-aminopiperidine hybrids, structurally related to the specified compound, showing promise as Mycobacterium tuberculosis inhibitors (Jeankumar et al., 2013).
Crystal Structure and Molecular Docking Studies
Venkateshan et al. (2019) conducted crystal structure analysis and molecular docking studies on pyridine derivatives, potentially offering insights into the structural properties and binding mechanisms of similar compounds (Venkateshan et al., 2019).
Structural Analysis of Anticonvulsant Drugs
Georges et al. (1989) explored the structural and electronic properties of anticonvulsant drugs, including pyridazine derivatives, which could be relevant to understanding the pharmacological properties of similar compounds (Georges et al., 1989).
Anti-Angiogenic and DNA Cleavage Studies
Kambappa et al. (2017) synthesized piperidine carboxamide derivatives and evaluated their anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer therapy (Kambappa et al., 2017).
Computational Studies of Bipyridine Derivatives
Jayarajan et al. (2019) conducted experimental and computational studies on bipyridine carboxamides, including NLO properties and molecular docking, which could be informative for the development of novel inhibitors (Jayarajan et al., 2019).
Metabolism of Flumatinib
Gong et al. (2010) studied the metabolism of flumatinib, a tyrosine kinase inhibitor with structural similarities, providing insights into the metabolic pathways of related compounds (Gong et al., 2010).
properties
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4OS/c22-17-5-3-15(4-6-17)19-7-8-20(25-24-19)26-11-9-16(10-12-26)21(27)23-14-18-2-1-13-28-18/h1-8,13,16H,9-12,14H2,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQACQHVJWLSJTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CS2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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